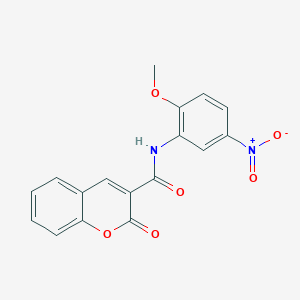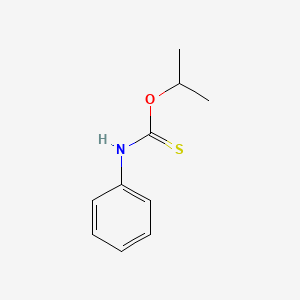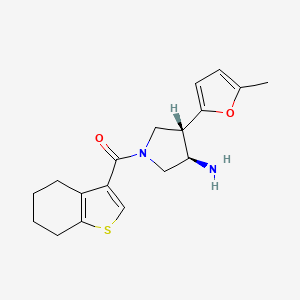![molecular formula C20H22N2O4 B5678913 (3aR*,9bR*)-2-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5678913.png)
(3aR*,9bR*)-2-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that includes pyrrole and pyrrolidine derivatives. These compounds have been studied extensively for their unique chemical structures and properties.
Synthesis Analysis
- The synthesis of similar pyrrole derivatives involves thermolysis, where heating in anhydrous conditions leads to the formation of specific crystalline substances soluble in certain solvents, with distinct IR and H NMR spectra characteristics (Gein et al., 2012).
Molecular Structure Analysis
- Studies on related compounds show that the pyrrolopyrrole fragment in these molecules often has nonplanar conformations. This influences the overall molecular conformation and the way molecules link together in different arrangements (Quiroga et al., 2013).
Chemical Reactions and Properties
- The reactions of similar compounds often involve cycloadditions and intramolecular interactions, leading to the formation of various functional groups and structural features (Misra et al., 2007).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and crystalline structure, are often determined through methods like X-ray crystallography. This gives insights into their stability and behavior under different conditions (He, 2010).
Chemical Properties Analysis
- The chemical properties of pyrrole derivatives are characterized by their reaction mechanisms, such as ring annulation and interactions with isocyanide or carbodiimide (Alizadeh et al., 2008).
properties
IUPAC Name |
(3aR,9bR)-2-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)14-7-15(21(2)8-14)9-22-10-17-16-5-3-4-6-18(16)26-12-20(17,11-22)19(24)25/h3-8,17H,9-12H2,1-2H3,(H,24,25)/t17-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFULBBTAASQDM-YLJYHZDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CC3C4=CC=CC=C4OCC3(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CN(C(=C1)CN2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)



![ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)
![7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5678904.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5678921.png)